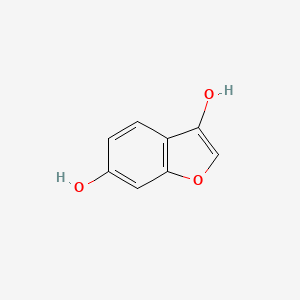

Benzofuran-3,6-diol

Overview

Description

Benzofuran-3,6-diol is a chemical compound belonging to the benzofuran family, characterized by a fused benzene and furan ring structureBenzofuran derivatives are known for their diverse pharmacological properties, making them a subject of interest for researchers worldwide .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of benzofuran-3,6-diol typically involves the cyclization of o-hydroxyacetophenones under basic conditions. One common method is the one-pot etherification and dehydrative cyclization of o-hydroxyacetophenones . Another approach involves the dehydrative cyclization of o-hydroxybenzyl ketones or R-(phenoxy)alkyl ketones . Transition-metal catalysis is also employed in the cyclization of aryl acetylenes to form benzofuran derivatives .

Industrial Production Methods: Industrial production of this compound may utilize similar synthetic routes but on a larger scale, often employing continuous flow reactors to enhance efficiency and yield. The use of catalytic processes and optimized reaction conditions ensures the scalability of these methods for industrial applications .

Chemical Reactions Analysis

Types of Reactions: Benzofuran-3,6-diol undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by the presence of hydroxyl groups and the aromatic nature of the benzofuran ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used to oxidize this compound.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed to reduce this compound.

Substitution: Electrophilic substitution reactions can occur at the benzene ring, with reagents such as halogens or nitro groups.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce dihydrobenzofurans .

Scientific Research Applications

Benzofuran-3,6-diol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of benzofuran-3,6-diol involves its interaction with specific molecular targets and pathways. For instance, certain benzofuran derivatives have been shown to inhibit enzymes like tyrosinase and topoisomerase, which are involved in critical biological processes . The compound’s ability to modulate these targets underlies its therapeutic potential in treating diseases such as cancer and microbial infections .

Comparison with Similar Compounds

Benzofuran-3,6-diol can be compared with other benzofuran derivatives and similar heterocyclic compounds:

Biological Activity

Benzofuran-3,6-diol is a notable compound within the benzofuran family, recognized for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent studies.

Overview of this compound

Benzofuran derivatives, including this compound, have garnered significant attention due to their structural versatility and biological potential. The benzofuran scaffold is integral to various natural products and synthetic compounds that exhibit a range of pharmacological effects such as antimicrobial, anti-inflammatory, and anticancer activities.

Antimicrobial Properties

This compound has demonstrated significant antimicrobial activity. Studies indicate that derivatives of benzofuran can effectively inhibit the growth of various pathogens:

- Antitubercular Activity : Compounds derived from benzofuran have shown promising results against Mycobacterium tuberculosis. For example, specific derivatives exhibited minimum inhibitory concentrations (MIC) as low as 2 μg/mL against resistant strains .

- Antibacterial Effects : Research has highlighted the importance of hydroxyl groups at the C-6 position of the benzofuran ring for antibacterial activity. Compounds with substitutions at this position have been shown to possess MIC values ranging from 0.78 to 6.25 μg/mL against various bacterial strains .

| Compound | MIC (μg/mL) | Activity |

|---|---|---|

| This compound | 2 | Antitubercular |

| 2-(4-methoxy-2-methyl phenyl)-3H-benzofuro [3,2-e] benzofuran | 3.12 | Antibacterial |

Anticancer Activity

This compound exhibits significant anticancer properties across various cancer cell lines:

- Induction of Apoptosis : Studies show that certain benzofuran derivatives can induce apoptosis in cancer cells by increasing reactive oxygen species (ROS) levels and disrupting mitochondrial function. For instance, compounds have been reported to activate caspases and release cytochrome C from mitochondria in leukemia cells .

| Cancer Cell Line | Inhibition Rate (%) |

|---|---|

| K-562 (Leukemia) | 56.84 |

| NCI-H460 (Lung) | 80.92 |

| SW-620 (Colon) | 40.82 |

The biological activities of this compound can be attributed to several mechanisms:

- Reactive Oxygen Species Generation : Many studies suggest that the compound increases ROS levels in cells, leading to oxidative stress and subsequent cell death in cancerous cells.

- Inhibition of Enzymatic Pathways : Benzofuran derivatives have been shown to inhibit key enzymes involved in inflammation and tumor progression, such as cyclooxygenase and lipoxygenase .

- Modulation of Signaling Pathways : The compound may alter signaling pathways related to cell survival and apoptosis, contributing to its anticancer effects.

Case Studies

A recent study evaluated the effects of benzofuran derivatives on human leukemia cells. The compounds were found to significantly reduce cell viability through apoptosis induction mechanisms involving ROS generation. Flow cytometry analysis confirmed early apoptotic changes in treated cells .

Another investigation focused on the synthesis of novel benzofuran derivatives with enhanced antibacterial properties. The study revealed that specific substitutions at the C-2 and C-4 positions significantly increased antimicrobial efficacy against resistant bacterial strains .

Properties

IUPAC Name |

1-benzofuran-3,6-diol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6O3/c9-5-1-2-6-7(10)4-11-8(6)3-5/h1-4,9-10H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NCXTXUZQHUMZPO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1O)OC=C2O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00598391 | |

| Record name | 1-Benzofuran-3,6-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00598391 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

572916-04-2 | |

| Record name | 1-Benzofuran-3,6-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00598391 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.